molecular formula C15H23Cl B3037003 1-(Chloromethyl)-4-octylbenzene CAS No. 40016-26-0

1-(Chloromethyl)-4-octylbenzene

Cat. No. B3037003
CAS RN: 40016-26-0
M. Wt: 238.79 g/mol
InChI Key: ZVHWQQPJHLSYKL-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-4-octylbenzene” is likely a derivative of benzene, which is an organic compound with the chemical formula C6H6. The benzene molecule is composed of six carbon atoms joined in a planar ring with one hydrogen atom attached to each . As a derivative, “1-(Chloromethyl)-4-octylbenzene” would have additional functional groups attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for “1-(Chloromethyl)-4-octylbenzene” are not available, chloromethylation is a common reaction in organic chemistry. It often involves the reaction of an aromatic compound with chloromethane in the presence of a Lewis acid such as aluminum chloride . The exact conditions and reagents would depend on the specific structure of the desired product .


Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-4-octylbenzene” would be based on the structure of benzene, with additional groups attached. For example, a chloromethyl group (-CH2Cl) and an octyl group (-C8H17) would be attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactions of “1-(Chloromethyl)-4-octylbenzene” would depend on its specific structure. Benzene rings can undergo electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring . The presence of the chloromethyl and octyl groups could influence the reactivity of the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloromethyl)-4-octylbenzene” would depend on its specific structure. These could include properties such as density, color, melting and boiling points, and solubility .

Scientific Research Applications

Polymer Synthesis and Characteristics

1-(Chloromethyl)-4-octylbenzene plays a role in the polymerization processes. Hontis et al. (1999) investigated the polymerization mechanism of chloromethyl-4-(n-butylsulfinyl)methylbenzene, revealing that both radical and anionic mechanisms occur, leading to the formation of polymers with varying molecular weights (Hontis, V. D. Borght, Vanderzande, & Gelan, 1999).

Spectroscopy and Molecular Structure

The study of 1-(chloromethyl)-4-fluorobenzene, a closely related compound, through infrared and Raman spectroscopy by Seth-Paul and Shino (1975) offers insights into the molecular structure and symmetry, which could be relevant to understanding derivatives like 1-(Chloromethyl)-4-octylbenzene (Seth-Paul & Shino, 1975).

Chemical Reactions and Functionalization

The reactivity and potential for functionalization of compounds similar to 1-(Chloromethyl)-4-octylbenzene are demonstrated in studies like the one by Hayashi et al. (1995), who synthesized 1,4-Dibenzylbenzene using a Friedel-Crafts reaction, a process potentially applicable to 1-(Chloromethyl)-4-octylbenzene (Hayashi, Furukawa, Takahashi, Itoh, & Yoneda, 1995).

Catalyst and Mediator in Organic Chemistry

A study by Stavber and Zupan (2005) explored the use of a compound structurally related to 1-(Chloromethyl)-4-octylbenzene, demonstrating its versatility as a mediator or catalyst in various organic functionalizations, which suggests potential similar applications for 1-(Chloromethyl)-4-octylbenzene (Stavber & Zupan, 2005).

Mechanism of Action

Target of Action

Similar compounds such as chloromethyl arenes are known to interact with various proteins and enzymes in the body . These interactions can lead to changes in cellular processes and biochemical pathways.

Mode of Action

The mode of action of 1-(Chloromethyl)-4-octylbenzene is likely to involve electrophilic aromatic substitution, a common reaction for chloromethyl compounds . In this reaction, the chloromethyl group acts as an electrophile, reacting with nucleophilic sites on the target molecules. This can lead to the formation of covalent bonds with the target, potentially altering its function .

Biochemical Pathways

Based on the known reactivity of chloromethyl compounds, it is plausible that this compound could interfere with a variety of biochemical pathways, particularly those involving aromatic amino acids or other aromatic compounds .

Pharmacokinetics

Similar chloromethyl compounds are known to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

Similar chloromethyl compounds have been reported to cause cellular damage, including dna damage and cell death, potentially leading to various health effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Chloromethyl)-4-octylbenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . Additionally, the compound’s effects can be influenced by the physiological and pathological state of the individual, including their age, sex, health status, and genetic factors.

Safety and Hazards

The safety and hazards of “1-(Chloromethyl)-4-octylbenzene” would depend on its specific structure. For example, many benzene derivatives are toxic and may be carcinogenic . Proper safety precautions should be taken when handling such compounds .

Future Directions

The future directions for “1-(Chloromethyl)-4-octylbenzene” would depend on its uses. For example, if it were used as a building block in the synthesis of more complex molecules, future research could involve developing more efficient synthesis methods or finding new applications for these molecules .

properties

IUPAC Name

1-(chloromethyl)-4-octylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Cl/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHWQQPJHLSYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303754
Record name 1-(Chloromethyl)-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-octylbenzene

CAS RN

40016-26-0
Record name 1-(Chloromethyl)-4-octylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40016-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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